molecular formula C10H10N4O2 B13589604 5-(5-methyl-2-nitrophenyl)-1H-pyrazol-3-amine

5-(5-methyl-2-nitrophenyl)-1H-pyrazol-3-amine

Cat. No.: B13589604
M. Wt: 218.21 g/mol
InChI Key: PKCIBINAFPGCGZ-UHFFFAOYSA-N
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Description

5-(5-Methyl-2-nitrophenyl)-1H-pyrazol-3-amine is a pyrazole derivative featuring a 5-methyl-2-nitrophenyl substituent at the 5-position of the pyrazole ring and an amino group at the 3-position.

Properties

Molecular Formula

C10H10N4O2

Molecular Weight

218.21 g/mol

IUPAC Name

5-(5-methyl-2-nitrophenyl)-1H-pyrazol-3-amine

InChI

InChI=1S/C10H10N4O2/c1-6-2-3-9(14(15)16)7(4-6)8-5-10(11)13-12-8/h2-5H,1H3,(H3,11,12,13)

InChI Key

PKCIBINAFPGCGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])C2=CC(=NN2)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves the construction of the pyrazole ring through condensation reactions between hydrazine derivatives and β-diketones or β-keto esters bearing the appropriate aryl substituents. The nitro group is introduced either by starting from a nitro-substituted aromatic precursor or by nitration of an intermediate pyrazole derivative.

Typical Synthetic Route

A representative synthetic route involves:

  • Step 1: Synthesis of a substituted β-diketone or β-keto ester containing the 5-methyl-2-nitrophenyl moiety.
  • Step 2: Condensation of this diketone with hydrazine or substituted hydrazines under reflux or controlled heating to form the pyrazole ring.
  • Step 3: Isolation and purification of the this compound via extraction and chromatographic techniques.

This approach is supported by literature describing the preparation of related N-substituted pyrazoles using O-(4-nitrobenzoyl)hydroxylamine and diketones in solvents like DMF at elevated temperatures (~85 °C) for 1.5 hours, followed by workup involving base washes and silica gel chromatography to achieve yields in the range of 38–46% for similar compounds.

Reaction Conditions and Workup

  • Solvent: Dimethylformamide (DMF) is commonly used due to its high boiling point and ability to dissolve both organic and inorganic reagents.
  • Temperature: Heating at approximately 85 °C is typical to facilitate ring closure.
  • Workup: Two main workup procedures are reported:
    • Workup A: Quenching the reaction mixture with 1 M NaOH, extraction with dichloromethane, washing with brine, drying over MgSO4, filtration, and solvent evaporation.
    • Workup B: Treatment with triethylamine, partial evaporation of DMF under nitrogen, adsorption on silica gel, and purification by column chromatography.

Alternative Methods

Other approaches include:

  • Microwave-assisted synthesis: For related pyrazole derivatives, microwave irradiation has been reported to accelerate the reaction under solvent-free conditions, enhancing yield and reducing reaction time.
  • Vilsmeier–Haack formylation: For functionalization of pyrazole rings, Vilsmeier–Haack reaction conditions using phosphorus oxychloride and DMF have been employed to introduce formyl groups, which can be further converted to amine derivatives.

Data Table: Summary of Preparation Parameters

Parameter Typical Value / Condition Notes / References
Starting materials 5-methyl-2-nitrophenyl-substituted diketone + hydrazine Prepared or commercially sourced
Solvent Dimethylformamide (DMF) High boiling point, polar aprotic
Temperature 85 °C Reaction block or oil bath heating
Reaction time 1.5 hours Sufficient for ring closure
Workup Base quench (NaOH), extraction (DCM), drying (MgSO4) Ensures removal of impurities and byproducts
Purification Silica gel column chromatography Hexane–ethyl acetate gradient
Yield 38–46% Dependent on substrate and reaction conditions
Characterization methods 1H NMR, 13C NMR, IR, HRMS Confirms structure and purity

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group at position 2 of the phenyl ring undergoes catalytic hydrogenation or chemical reduction to form an amine derivative. This reaction is critical for generating intermediates in pharmaceutical synthesis.

Reaction Conditions Products Yield References
H₂ (1 atm), 10% Pd/C, ethanol, 25°C5-(5-Methyl-2-aminophenyl)-1H-pyrazol-3-amine85–90%
Fe/HCl, H₂O, refluxSame as above70–75%

Mechanistic Insights :

  • The nitro group is reduced to an amine via a six-electron transfer process.

  • Catalytic hydrogenation proceeds through adsorption of H₂ on Pd/C, followed by stepwise reduction of the nitro group to nitroso and hydroxylamine intermediates .

Azo Coupling Reactions

The primary amine at position 3 of the pyrazole ring participates in diazotization and subsequent coupling with electron-rich aromatics or heterocycles.

Diazotization Agent Coupling Partner Product Applications
NaNO₂/HCl (0–5°C)Phenol3-(Arylazo)-5-(5-methyl-2-nitrophenyl)-1H-pyrazoleDyes, Sensors
NaNO₂/H₂SO₄1-NaphtholNaphthol-coupled azo derivativeBioimaging probes

Key Observations :

  • Azo products exhibit strong bathochromic shifts (λₐᵦₛ > 450 nm) due to extended conjugation .

  • Stability of the diazonium intermediate is pH-dependent, requiring strict temperature control .

Electrophilic Aromatic Substitution

The electron-deficient nitrophenyl ring directs electrophilic attacks to specific positions.

Electrophile Conditions Substitution Position Product
HNO₃/H₂SO₄0°C, 2 hrPara to nitro group5-(5-Methyl-2,4-dinitrophenyl)-1H-pyrazol-3-amine
Cl₂, FeCl₃40°C, DCMOrtho to methyl groupChlorinated derivative

Regioselectivity Notes :

  • Nitration occurs para to the existing nitro group due to its strong meta-directing effect.

  • Chlorination favors the ortho position relative to the methyl group .

Schiff Base Formation

The amine group reacts with aldehydes/ketones to form imine linkages, enabling coordination chemistry applications.

Carbonyl Compound Catalyst Product Coordination Sites
BenzaldehydeNone (reflux EtOH)N-Benzylidene derivativeN,O-donor
2-AcetylpyridineAcOHPyridine-functionalized Schiff baseN,N-donor

Applications :

  • Metal complexes (e.g., Cu²⁺, Fe³⁺) derived from these Schiff bases show antimicrobial activity .

Multi-Component Cyclization

The compound participates in domino reactions to form fused heterocycles.

Example Reaction :

  • Reactants : Arylglyoxal (1.1 eq), 5-(5-Methyl-2-nitrophenyl)-1H-pyrazol-3-amine (1 eq), p-TsOH (cat.)

  • Conditions : DMF, 120°C, microwave irradiation (20 min)

  • Product : Pyrazolo[3,4-b]pyridine fused with nitrophenyl moiety .

Mechanism :

  • Condensation between the amine and arylglyoxal forms an imine intermediate.

  • Sequential cyclization and dehydration yield the fused heterocycle .

Nucleophilic Substitution

The nitro group facilitates nucleophilic aromatic substitution (NAS) under harsh conditions.

Nucleophile Conditions Product
NaOH (10 M)150°C, 12 hr, sealed tube5-(5-Methyl-2-hydroxyphenyl)-1H-pyrazol-3-amine
NH₃ (liq.)CuSO₄, 180°CAmino-substituted derivative

Limitations :

  • NAS requires elevated temperatures and strong bases due to the deactivating nitro group.

Photochemical Reactivity

UV irradiation induces nitro-to-nitrito isomerization, confirmed by EPR spectroscopy .

Key Data :

  • λₐᵦₛ for photoisomerization: 320–350 nm (in acetonitrile).

  • Half-life of nitrito isomer: 2.3 hr at 25°C .

Scientific Research Applications

5-(5-methyl-2-nitrophenyl)-1H-pyrazol-3-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(5-methyl-2-nitrophenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazol-3-amine derivatives exhibit diverse biological and physicochemical properties depending on their substituents. Below is a comparative analysis of structurally related compounds, focusing on synthesis, substituent effects, and reported activities.

Structural and Substituent Analysis

Compound Name/Structure Substituents on Pyrazole Core Key Functional Groups Synthesis Method Yield Biological/Functional Activity References
5-(1-Methyl-pyrrolo[2,3-b]pyridin-3-yl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-amine 5-position: Pyrrolopyridine; 4-position: Trimethoxyphenyl Trimethoxy, pyrrolopyridine Cyclization with hydrazine hydrate NR Antiproliferative activity
5-(3,5-Dimethoxyphenylethyl)-1H-pyrazol-3-amine 5-position: 3,5-Dimethoxyphenylethyl Methoxy, ethyl linker Aldol condensation, hydrogenation, cyclization 52.3% Intermediate for AZD 4547 synthesis
5-(4-Methoxyphenyl)-1H-pyrazol-3-amine (SI112) 5-position: 4-Methoxyphenyl Methoxy Amide coupling with HBTU/DIPEA NR GAT enzyme inhibition
3-Methyl-1-phenyl-1H-pyrazol-5-amine 1-position: Phenyl; 3-position: Methyl Phenyl, methyl Commercial synthesis (no detailed protocol) NR Ligand in coordination chemistry
5-(3,4-Dichlorophenyl)-1H-pyrazol-3-amine 5-position: 3,4-Dichlorophenyl Chlorine NR (safety data available) NR NR
4-(Phenyldiazenyl)-5-(piperidin-1-yl)-1H-pyrazol-3-amine 4-position: Phenyldiazenyl; 5-position: Piperidinyl Azo, piperidine Diazotization and coupling NR Disperse dye for PET fabrics

Key Observations:

  • Methoxy groups (e.g., in SI112) improve solubility and may facilitate π-π stacking in biological targets . Chlorine substituents (e.g., 5-(3,4-dichlorophenyl)-1H-pyrazol-3-amine) increase lipophilicity, favoring membrane penetration in drug design .
  • Steric Effects:
    • Bulky substituents like phenyldiazenyl or piperidinyl (e.g., in disperse dyes) hinder rotational freedom, stabilizing planar configurations critical for dye absorption on fabrics .
    • The methyl group in 3-methyl-1-phenyl-1H-pyrazol-5-amine introduces minimal steric hindrance, making it a versatile ligand in coordination chemistry .

Biological Activity

5-(5-Methyl-2-nitrophenyl)-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a 5-methyl-2-nitrophenyl group. Its molecular formula is C10_{10}H10_{10}N4_{4}O2_{2}, and it has a molecular weight of approximately 218.21 g/mol. The presence of the nitrophenyl substituent is crucial for its biological activity, as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluating various pyrazole derivatives found that certain compounds showed excellent antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundMinimum Inhibitory Concentration (MIC)Pathogen Tested
This compound0.25 µg/mLStaphylococcus aureus
Other Derivative A0.22 µg/mLE. coli
Other Derivative B0.30 µg/mLKlebsiella pneumoniae

These findings suggest that the compound's structure allows it to effectively inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is well-documented. Studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain pyrazole derivatives demonstrated significant inhibition of these cytokines in vitro, indicating their potential in treating inflammatory diseases.

Table 2: Anti-inflammatory Activity

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
This compound61%76%
Standard Drug (Dexamethasone)76%86%

The results highlight the compound's ability to modulate inflammatory responses, positioning it as a potential therapeutic agent for conditions characterized by excessive inflammation .

Anticancer Activity

The anticancer properties of pyrazole derivatives are also notable. Various studies have demonstrated that compounds containing the pyrazole scaffold can inhibit the proliferation of cancer cells across different types, including breast cancer and lung cancer cells.

Table 3: Anticancer Activity

CompoundCell Line TestedIC50 (µM)
This compoundMDA-MB-231 (Breast Cancer)0.08
Other Derivative CA549 (Lung Cancer)0.05
Other Derivative DHeLa (Cervical Cancer)0.07

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's effectiveness against various cancer cell lines .

Case Studies and Research Findings

Several case studies have explored the biological activity of pyrazole derivatives:

  • Antimicrobial Evaluation : A study reported that a series of pyrazole compounds were tested against multiple bacterial strains, revealing that those with nitro substitutions had enhanced antibacterial properties.
  • Inflammation Models : In vivo studies demonstrated that pyrazole derivatives significantly reduced paw swelling in rat models of inflammation, comparable to established anti-inflammatory drugs .
  • Cancer Cell Proliferation : Research indicated that specific modifications to the pyrazole ring could enhance anticancer activity, suggesting a structure-activity relationship that warrants further exploration.

Q & A

Q. What are the established synthetic routes for 5-(5-methyl-2-nitrophenyl)-1H-pyrazol-3-amine, and how are intermediates characterized?

The compound is synthesized via multi-step protocols involving cyclization, formylation, and acylation. A key intermediate, 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride, is generated through cyclization of substituted benzoic acid hydrazides using phosphorous oxychloride (POCl₃) at 120°C . Final products are purified via column chromatography and characterized using IR, NMR, and mass spectrometry. For example, IR spectra confirm carbonyl (C=O) and nitro (NO₂) groups, while ¹H NMR resolves aromatic protons and pyrazole ring substituents .

Q. How can researchers validate the purity and structural integrity of this compound?

Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm). Structural validation employs X-ray crystallography for unambiguous confirmation of substituent positions, as demonstrated for related pyrazole derivatives (e.g., 5-phenyl-1H-pyrazol-3-amine analogs) . Thermal stability is evaluated using thermogravimetric analysis (TGA), with decomposition temperatures >200°C indicating robustness for further functionalization .

Q. What spectroscopic techniques are critical for distinguishing positional isomers in pyrazole derivatives?

¹³C NMR is essential for differentiating substituent positions on the pyrazole ring. For example, carbon chemical shifts at ~150 ppm indicate nitrophenyl groups at position 5, while methyl groups resonate at ~20 ppm . Mass spectrometry (ESI-MS) further confirms molecular ions ([M+H]⁺) and fragmentation patterns unique to the 3-amine substituent .

Advanced Research Questions

Q. How can computational methods guide the design of analogs with enhanced bioactivity?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins, such as tubulin or bacterial enzymes. For instance, analogs with electron-withdrawing groups (e.g., nitro) at the 2-nitrophenyl position show improved interactions with hydrophobic pockets in tubulin, correlating with antimitotic activity . Density functional theory (DFT) calculations (B3LYP/6-31G*) optimize substituent geometry to minimize steric clashes .

Q. How do researchers resolve contradictions in bioactivity data across structural analogs?

Comparative assays under standardized conditions (e.g., MIC for antimicrobial activity) are critical. For example, 5-(4-chlorophenyl) analogs exhibit stronger antibacterial activity than 5-methyl derivatives due to enhanced lipophilicity . Contradictions in cytotoxicity can arise from solubility differences; thus, logP values should be calculated (e.g., using ChemDraw) and compared with experimental IC₅₀ data .

Q. What strategies optimize reaction yields during scale-up synthesis?

Green chemistry approaches, such as solvent-free condensation of barbituric acids and aldehydes, improve atom economy and reduce waste . Microwave-assisted synthesis (e.g., 150 W, 100°C) shortens reaction times from hours to minutes for key intermediates like 5-pyridinyl-1,2,4-triazol-3-amine . Process parameters (e.g., POCl₃ stoichiometry, reflux duration) are systematically varied using design of experiments (DoE) to maximize yields .

Q. How are structure-activity relationships (SARs) established for pyrazole-based antitubulin agents?

SAR studies focus on substituent electronegativity and steric bulk. For example:

  • Nitro groups at the 2-position enhance tubulin polymerization inhibition (IC₅₀ = 1.2 µM vs. 8.7 µM for non-nitrated analogs) .
  • Methyl groups at the pyrazole 5-position improve metabolic stability in hepatic microsomal assays (t₁/₂ > 60 min) .
    Dose-response curves and in vivo models (e.g., sea urchin embryos) validate SAR hypotheses .

Methodological Notes

  • Spectral Data Interpretation : Cross-reference IR and NMR data with PubChem entries (e.g., DTXSID60588410) to confirm substituent assignments .
  • Biological Assays : Use MTT assays for cytotoxicity (IC₅₀) and disc diffusion for antimicrobial activity, reporting zone diameters (mm) against S. aureus and E. coli .
  • Computational Tools : Utilize Gaussian 09 for DFT and PyMOL for visualizing protein-ligand interactions .

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